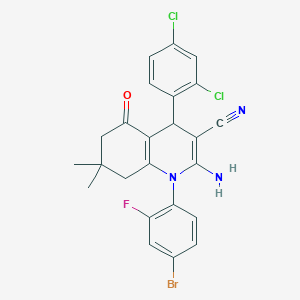![molecular formula C30H34N4O2 B388693 (3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B388693.png)
(3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines an indole core with piperazine and phenyl groups, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Group: The piperazine group is introduced through nucleophilic substitution reactions, where the indole core reacts with a piperazine derivative.
Attachment of the Phenyl and Pentyloxy Groups: The phenyl and pentyloxy groups are attached through further substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancer.
Pharmacology: It can be used to study receptor binding and signal transduction pathways due to its interaction with various biological targets.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of (3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[4-(methoxy)phenyl]imino}-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one
- 3-{[4-(ethoxy)phenyl]imino}-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one
Uniqueness
(3Z)-3-{[4-(PENTYLOXY)PHENYL]IMINO}-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the pentyloxy group, which can influence its lipophilicity, binding affinity, and overall biological activity. This distinguishes it from similar compounds with different alkoxy groups, potentially leading to varied pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
Molekularformel |
C30H34N4O2 |
|---|---|
Molekulargewicht |
482.6g/mol |
IUPAC-Name |
3-(4-pentoxyphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C30H34N4O2/c1-2-3-9-22-36-26-16-14-24(15-17-26)31-29-27-12-7-8-13-28(27)34(30(29)35)23-32-18-20-33(21-19-32)25-10-5-4-6-11-25/h4-8,10-17H,2-3,9,18-23H2,1H3 |
InChI-Schlüssel |
NUGJYGDYNKIDKI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5 |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388610.png)
![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388611.png)
![5-(5-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-4-(4-METHYLBENZOYLOXY)-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE](/img/structure/B388612.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388613.png)
![N'-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE](/img/structure/B388615.png)

![4-Chloro-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B388618.png)

![5-Bromo-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B388624.png)
![4,4'-Bis{[(3-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B388625.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388626.png)
![4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE](/img/structure/B388628.png)
![Propyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388629.png)
![N-(4-butoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B388632.png)
